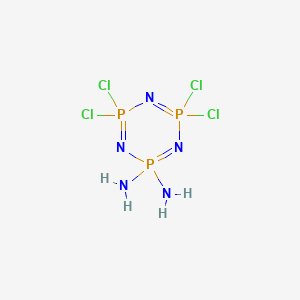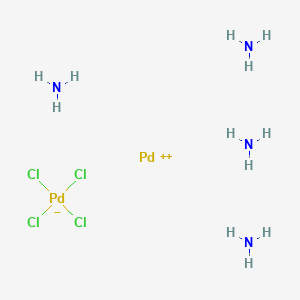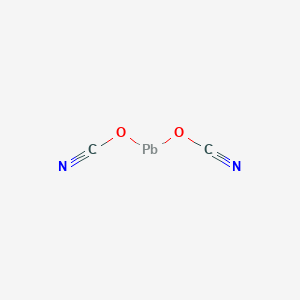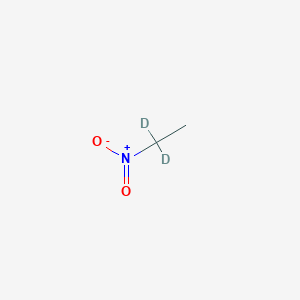
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine, commonly known as TCTP, is a phosphorus-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. TCTP possesses unique properties that make it a promising candidate for use in various fields of research, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
TCTP has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, TCTP has been shown to play a critical role in cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In pharmacology, TCTP has been studied for its potential use as a drug target. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as a drug delivery system, as it possesses unique properties that make it a promising candidate for targeted drug delivery.
In materials science, TCTP has been studied for its potential use as a precursor for the synthesis of novel materials. It has been shown to react with various metal ions, including copper and silver, to form metal complexes that possess unique properties, such as luminescence and catalytic activity.
Mechanism Of Action
The mechanism of action of TCTP is complex and not fully understood. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
Biochemical And Physiological Effects
TCTP has been shown to have various biochemical and physiological effects. In biochemistry, TCTP has been shown to regulate cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
In pharmacology, TCTP has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
TCTP possesses unique properties that make it a promising candidate for use in various lab experiments. It has been shown to interact with various proteins and metal ions, making it a useful tool for studying protein-protein interactions and metal complex formation. TCTP also possesses unique properties that make it a promising candidate for targeted drug delivery.
However, the synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. Additionally, the mechanism of action of TCTP is complex and not fully understood, which may limit its use in certain lab experiments.
Future Directions
There are many future directions for research involving TCTP. In biochemistry, further studies are needed to fully understand the mechanism of action of TCTP and its role in cell proliferation, differentiation, and apoptosis. In pharmacology, further studies are needed to fully understand the interaction of TCTP with histamine and its potential use as a drug target. In materials science, further studies are needed to explore the use of TCTP as a precursor for the synthesis of novel materials.
Conclusion:
In conclusion, TCTP is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying protein-protein interactions, metal complex formation, and targeted drug delivery. However, further studies are needed to fully understand the mechanism of action of TCTP and its potential applications in biochemistry, pharmacology, and materials science.
Synthesis Methods
The synthesis method of TCTP involves the reaction of triazaphospholene with dichloroamine, followed by the reaction of the resulting compound with phosphorus trichloride. The final product is obtained by reacting the resulting intermediate with ammonia. The synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
properties
CAS RN |
10535-05-4 |
|---|---|
Product Name |
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine |
Molecular Formula |
Cl4H4N5P3 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |
InChI |
InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |
InChI Key |
OEASWXZMEMCUFK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Canonical SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Other CAS RN |
10535-05-4 |
synonyms |
4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)










